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Compound of Interest

Compound Name: N-Benzyl-N-ethylaniline

Cat. No.: B1678212

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Benzyl-N-ethylaniline, a tertiary amine with applications in chemical synthesis. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with detailed experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The key spectroscopic data for N-Benzyl-N-ethylaniline are summarized in the tables below
for easy reference and comparison.

Table 1: *"H NMR Spectroscopic Data
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Chemical Shift (8) ppm Multiplicity Assighment
7.26 -7.15 m Aromatic protons (CeHs-CH2)
Aromatic protons (meta-CeHs-
7.18 t
N)
6.66 t Aromatic proton (para-CsHs-N)
Aromatic protons (ortho-CeHs-
6.64 d
N)
4.46 S Methylene protons (-CH2-Ph)
3.42 q Methylene protons (-CH2-CHs)
1.16 t Methyl protons (-CHs)

Solvent: CDCls. Instrument frequency: 399.65 MHz.[1]

Table 2: *C NMR Spectroscopic Data

A representative set of 3C NMR data is available, aiding in the structural confirmation of N-

Benzyl-N-ethylaniline.[2]

Table 3: Infrared (IR) Spectroscopy Data

Key IR absorption bands provide insights into the functional groups present in the molecule.

Wavenumber (cm~?)

Description of Vibration

3050 - 3020

C-H stretch (aromatic)

2970 - 2850

C-H stretch (aliphatic)

1600, 1500, 1450

C=C stretch (aromatic ring)

1350

C-N stretch (aromatic amine)

740, 695

C-H bend (out-of-plane, monosubstituted and

disubstituted benzene)
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Note: Specific peak values can be found on spectral databases. The data presented here are
characteristic ranges.

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of N-Benzyl-N-ethylaniline provides information about its molecular
weight and fragmentation pattern.

m/z Interpretation

211 Molecular ion [M]*

196 [M - CH3]*

120 [M - C7H7]* (loss of benzyl group)

o1 [C7H7]* (benzyl cation/tropylium ion) - Often the
base peak.

lonization method: Electron Impact (El).[3][4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for structural elucidation.
Materials:

e N-Benzyl-N-ethylaniline sample (5-25 mg for *H, 50-100 mg for 13C)[5][6]

o Deuterated chloroform (CDCIs3)[6]

e NMR tube (5 mm diameter)[5]

o Pasteur pipette and glass wool[5]
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» Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

e Sample Preparation:

o Accurately weigh the N-Benzyl-N-ethylaniline sample and dissolve it in approximately
0.6-0.7 mL of deuterated chloroform in a small vial.[6]

o To ensure a homogenous magnetic field and prevent line broadening, filter the solution
through a small plug of glass wool in a Pasteur pipette directly into the clean, dry NMR
tube.[5]

o Cap the NMR tube securely.

e Instrument Setup:

o Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

e 1H NMR Acquisition:

o Set the appropriate acquisition parameters, including the number of scans (typically 8-16
for a sample of this concentration), spectral width, and relaxation delay.

o Acquire the Free Induction Decay (FID).

o Process the FID by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the TMS signal at 0.00 ppm.

o Integrate the peaks to determine the relative number of protons.
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e 13C NMR Acquisition:
o Switch the spectrometer to the 3C nucleus frequency.
o Use a standard broadband proton-decoupled pulse sequence.

o Set the acquisition parameters. A larger number of scans will be required compared to *H
NMR due to the low natural abundance of 13C.[7] A longer relaxation delay may also be
necessary for quaternary carbons.

o Acquire and process the data as described for the *H spectrum.

o Reference the spectrum to the CDCIs solvent peak at approximately 77.16 ppm.[8]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-Benzyl-N-ethylaniline.
Method: Thin Film on a Salt Plate

Materials:

N-Benzyl-N-ethylaniline (a few drops)

Salt plates (e.g., NaCl or KBr), clean and dry

Volatile solvent (e.g., dichloromethane or acetone)[9]

Pasteur pipette

Procedure:

e Sample Preparation:

o If the sample is a liquid, place one to two drops directly onto one salt plate.[10]

o If the sample is a solid or very viscous, dissolve a small amount in a few drops of a volatile
solvent.[9]
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o Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of
the compound.[9]

o Place the second salt plate on top and gently rotate to spread the sample evenly.

e Spectrum Acquisition:
o Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty beam path.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

e Cleaning:

o After analysis, carefully separate the salt plates and rinse them with a dry solvent like
acetone.[10]

o Dry the plates and return them to a desiccator to protect them from moisture.[10]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-Benzyl-N-
ethylaniline.

Method: Electron lonization (EI) Mass Spectrometry
Materials:

e N-Benzyl-N-ethylaniline sample

» Volatile solvent (e.g., methanol or dichloromethane)
e Microsyringe

Procedure:

e Sample Introduction:
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o Dissolve a small amount of the sample in a suitable volatile solvent.

o Introduce the sample into the mass spectrometer. This can be done via a direct insertion
probe or by injecting the solution into a gas chromatograph (GC-MS) for prior separation.
[11]

e |onization:

o In the ion source, the sample molecules are bombarded with a high-energy beam of
electrons (typically 70 eV).[12][13]

o This bombardment causes the ejection of an electron from the molecule, forming a
positively charged molecular ion (M*).[13]

e Mass Analysis:

o The molecular ion and any fragment ions formed are accelerated by an electric field into
the mass analyzer (e.g., a quadrupole or magnetic sector).[11][13]

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11][13]
o Detection:
o The separated ions are detected, and their abundance is recorded.

o The resulting data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.[12]

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like N-Benzyl-N-ethylaniline.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Plausible Mass Spectrometry Fragmentation of N-
Benzyl-N-ethylaniline

This diagram illustrates a likely fragmentation pathway for N-Benzyl-N-ethylaniline under
electron impact ionization.
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Plausible MS Fragmentation of N-Benzyl-N-ethylaniline
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Caption: Plausible MS fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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